![molecular formula C27H29BrN2O4 B14922857 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)
N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by multiple functional groups, including bromobenzyl, methoxyphenyl, and isopropylphenoxy moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the hydrazide: Starting with the appropriate acyl hydrazide, react it with the corresponding aldehyde or ketone under acidic or basic conditions to form the hydrazone.
Etherification: Introduce the bromobenzyl and methoxyphenyl groups through nucleophilic substitution reactions.
Final coupling: Combine the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.
Materials Science: In the synthesis of novel polymers or materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE: can be compared with other hydrazone derivatives, such as:
Uniqueness
The uniqueness of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H29BrN2O4 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H29BrN2O4/c1-18(2)24-10-8-19(3)12-26(24)34-17-27(31)30-29-15-21-14-23(32-4)9-11-25(21)33-16-20-6-5-7-22(28)13-20/h5-15,18H,16-17H2,1-4H3,(H,30,31)/b29-15+ |
InChI Key |
CTLVNHMUWUDFMJ-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)OC)OCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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